3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a benzotriazinone moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often include rigorous purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and various oxidizing and reducing agents. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a serotonergic antagonist, which can block serotonin receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking their activation. This can modulate neurotransmitter levels and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A selective h5-HT 1D antagonist with similar serotonergic properties.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the synthesis of trazodone and other psychoactive substances.
Uniqueness
What sets 3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE apart is its unique combination of a piperazine ring with a benzotriazinone moiety, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C22H24ClN5O2 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H24ClN5O2/c1-15(2)20(28-21(29)18-8-3-4-9-19(18)24-25-28)22(30)27-12-10-26(11-13-27)17-7-5-6-16(23)14-17/h3-9,14-15,20H,10-13H2,1-2H3/t20-/m0/s1 |
InChI Key |
RBMYETIOIJHULE-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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